molecular formula C24H23N5O2 B2933313 2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(4-methylphenyl)acetamide CAS No. 1105238-65-0

2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B2933313
CAS No.: 1105238-65-0
M. Wt: 413.481
InChI Key: CAYFJOFULUKVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyrazolo[3,4-d]pyridazine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[3,4-d]pyridazine core, followed by the introduction of the cyclopropyl and methylphenyl groups. Common reagents used in these reactions include cyclopropylamine, 2-methylbenzaldehyde, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include sodium hydride and alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific diseases such as cancer and inflammatory conditions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways involved depend on the biological context and the specific target molecules.

Comparison with Similar Compounds

Similar compounds to 2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(4-methylphenyl)acetamide include other pyrazolo[3,4-d]pyridazine derivatives. These compounds share a similar core structure but differ in the substituents attached to the core. The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical properties. Examples of similar compounds include:

  • 4-cyclopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
  • Pyrazolo[3,4-d]pyrimidine derivatives

Properties

IUPAC Name

2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2/c1-15-7-11-18(12-8-15)26-21(30)14-28-24(31)23-19(22(27-28)17-9-10-17)13-25-29(23)20-6-4-3-5-16(20)2/h3-8,11-13,17H,9-10,14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYFJOFULUKVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=CC=C4C)C(=N2)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.